Benzamide, 3-[[4-[(5-methyl-1H-indazol-4-yl)amino]-2-pyrimidinyl]amino]-
Description
The compound "Benzamide, 3-[[4-[(5-methyl-1H-indazol-4-yl)amino]-2-pyrimidinyl]amino]-" is a benzamide derivative featuring a pyrimidine linker and a 5-methylindazole substituent.
Properties
IUPAC Name |
3-[[4-[(5-methyl-1H-indazol-4-yl)amino]pyrimidin-2-yl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-11-5-6-15-14(10-22-26-15)17(11)24-16-7-8-21-19(25-16)23-13-4-2-3-12(9-13)18(20)27/h2-10H,1H3,(H2,20,27)(H,22,26)(H2,21,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCQRIVAZWFZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)NC3=NC(=NC=C3)NC4=CC=CC(=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-[[4-[(5-methyl-1H-indazol-4-yl)amino]-2-pyrimidinyl]amino]- typically involves multi-step organic reactions. One common synthetic route includes the formation of the indazole ring followed by its functionalization and subsequent coupling with the pyrimidine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and supply .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-[[4-[(5-methyl-1H-indazol-4-yl)amino]-2-pyrimidinyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzamide core.
Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Biological Activities
Benzamide derivatives have been studied for various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth by targeting specific enzymes involved in cancer cell proliferation. Its mechanism of action is believed to involve the inhibition of kinase pathways, similar to other known anticancer agents like Imatinib.
- Antimicrobial Properties : Some studies suggest that benzamide derivatives exhibit antimicrobial effects against a range of pathogens, making them potential candidates for developing new antibiotics .
- Inhibition of Enzymatic Activity : Benzamide compounds can act as enzyme inhibitors, which is crucial in the treatment of diseases where enzyme overactivity is a concern, such as certain metabolic disorders .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of Benzamide, 3-[[4-[(5-methyl-1H-indazol-4-yl)amino]-2-pyrimidinyl]amino]- in various therapeutic contexts:
Mechanism of Action
The mechanism of action of Benzamide, 3-[[4-[(5-methyl-1H-indazol-4-yl)amino]-2-pyrimidinyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s structure includes:
- Benzamide backbone : Common in kinase inhibitors for solubility and binding interactions.
- Pyrimidinyl-amino linker: Facilitates hydrogen bonding with kinase active sites.
- 5-Methyl-1H-indazol-4-yl group : Enhances selectivity for specific kinase domains.
Table 1: Key Structural Differences Among Analogs
Pharmacological and Biochemical Comparisons
Kinase Inhibition Profiles
- Target Compound: Likely inhibits kinases via indazole-mediated steric hindrance and pyrimidine-ATP competition. No direct IC₅₀ data available .
- Nilotinib Analog () : Targets BCR-ABL kinases (IC₅₀ ~20–60 nM) and c-KIT. Improved bioavailability via organic acid co-formulation reduces food effect by 15–40% compared to crystalline forms .
- Motesanib () : Inhibits VEGF receptors (IC₅₀ ~2–50 nM) and PDGFR. Structural acrylamide group enhances covalent binding .
- Compound : Chloro-benzodioxol substituent may increase metabolic stability but reduces solubility compared to methylindazole derivatives .
Table 2: Pharmacokinetic and Physicochemical Properties
Critical Analysis of Divergent Evidence
- Bioavailability Challenges : highlights solubility issues common to benzamide derivatives, resolved through formulation. In contrast, ’s hydrochloride salt form may offer alternative pharmacokinetic advantages .
- Target Specificity : Indazole derivatives (target compound) may exhibit broader kinase inhibition than pyridine-based analogs (), but this requires validation .
Biological Activity
Benzamide, 3-[[4-[(5-methyl-1H-indazol-4-yl)amino]-2-pyrimidinyl]amino]- (commonly referred to as Benzamide derivative) is a compound with significant biological activity, particularly as a tyrosine kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for Benzamide derivative is with a molecular weight of 357.39 g/mol. The structure consists of a benzamide core substituted with an indazole and pyrimidine moiety, which contributes to its biological activity.
Benzamide derivatives primarily function as tyrosine kinase inhibitors . Tyrosine kinases play a crucial role in cellular signaling pathways that regulate cell division, survival, and metabolism. By inhibiting these kinases, Benzamide derivatives can potentially halt the proliferation of cancer cells.
Antitumor Activity
Research indicates that Benzamide derivatives exhibit antitumor properties . In particular, they have shown efficacy against various cancer types, including chronic myelogenous leukemia (CML). The compound has been noted for its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Case Study: Chronic Myelogenous Leukemia (CML)
A study highlighted the effectiveness of Benzamide derivatives in treating drug-resistant forms of CML. Patients who were intolerant to standard therapies like imatinib showed promising responses to treatment with these compounds. The clinical trials demonstrated significant reductions in tumor burden and improvements in overall survival rates among participants .
In Vitro Studies
In vitro studies have demonstrated that Benzamide derivatives can effectively inhibit several key signaling pathways involved in tumor progression. For instance:
- IC50 Values : Various studies reported IC50 values ranging from nanomolar to micromolar concentrations against different cancer cell lines:
In Vivo Studies
Animal models have also been utilized to assess the antitumor efficacy of Benzamide derivatives. For example:
- Mouse Models : In mouse models of colon cancer, treatment with Benzamide derivatives resulted in significant tumor size reduction compared to control groups .
Data Table: Summary of Biological Activity
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural identity and purity of this benzamide derivative?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm functional groups (e.g., pyrimidinyl, indazolyl) and hydrogen bonding patterns. Compare chemical shifts with analogous compounds (e.g., pyridinyl-substituted benzamides in ).
- X-ray Crystallography : Determine absolute configuration and intermolecular interactions using single-crystal diffraction data (e.g., triclinic crystal system parameters from ).
- HPLC with Certified Standards : Validate purity using reverse-phase HPLC with reference standards (e.g., trifluoromethyl benzamide standards in ).
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., molecular formulas in ).
- Reference : .
Q. How should researchers approach the initial synthesis of this compound?
- Methodological Answer :
- Reductive Alkylation : Follow protocols for pyrimidinyl-substituted benzamides, as described in , using NaBH₄ in AcOH/benzene-ethanol mixtures.
- Intermediate Validation : Confirm intermediates (e.g., 4-pyridin-3-ylpyrimidin-2-yl derivatives) via TLC and spectroscopic methods ().
- Purification : Use column chromatography (silica gel) with gradients of ethyl acetate/hexane to isolate the final product.
- Reference : .
Advanced Research Questions
Q. What strategies can resolve discrepancies in biological activity data across assay systems for this compound?
- Methodological Answer :
- Assay Standardization : Use uniform buffer conditions (e.g., pH 6.5 ammonium acetate buffer from ) and ATP concentrations in kinase inhibition studies.
- Solubility Optimization : Pre-dissolve in DMSO (≤1% v/v) to avoid aggregation artifacts (solvent systems in ).
- Orthogonal Assays : Cross-validate activity using SPR (surface plasmon resonance) and fluorescence polarization assays.
- Reference : .
Q. How can thermodynamic stability of crystalline forms impact pharmacological studies?
- Methodological Answer :
- Polymorph Screening : Use solvent evaporation or slurry crystallization to identify stable polymorphs.
- Stability Analysis : Compare melting points and hygroscopicity via DSC (differential scanning calorimetry) and DVS (dynamic vapor sorption).
- Pharmacokinetic Correlation : Link crystal packing (e.g., triclinic P1 system in ) to dissolution rates and bioavailability.
- Reference : .
Q. What synthetic modifications can enhance solubility without compromising target affinity?
- Methodological Answer :
- Hydrophilic Substituents : Introduce pyridinyl or sulfonamide groups (e.g., derivatives) to improve aqueous solubility.
- Prodrug Design : Synthesize ester or carbamate prodrugs (e.g., benzyl carbamate derivatives in ) for enhanced membrane permeability.
- Structure-Activity Relationship (SAR) : Use computational modeling (e.g., molecular docking in ) to predict modifications retaining glucokinase activation.
- Reference : .
Q. How do researchers address conflicting data in enzyme inhibition kinetics?
- Methodological Answer :
- Enzyme Source Consistency : Use recombinant human enzymes (e.g., glucokinase in ) to eliminate species-specific variability.
- Preincubation Protocols : Assess time-dependent inhibition by preincubating the compound with the enzyme before substrate addition.
- Data Normalization : Express IC₅₀ values relative to positive controls (e.g., allosteric activators in ).
- Reference : .
Data Contradiction Analysis
Q. Why might reported IC₅₀ values vary between biochemical and cellular assays?
- Methodological Answer :
- Membrane Permeability : Use Caco-2 cell monolayers to assess passive diffusion (e.g., solubility data).
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.
- Cellular Metabolism : Analyze metabolites via LC-MS after incubation with hepatocytes.
- Reference : .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
